N1-(2-Furylmethyl)-2-(3-pyridylmethylidene)hydrazine-1-carbothioamide
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Description
N1-(2-Furylmethyl)-2-(3-pyridylmethylidene)hydrazine-1-carbothioamide is a useful research compound. Its molecular formula is C12H12N4OS and its molecular weight is 260.32. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Characterization
N1-(2-Furylmethyl)-2-(3-pyridylmethylidene)hydrazine-1-carbothioamide and its derivatives have been extensively studied for their synthesis and structural characterization. For example, Bermejo et al. (2001) explored the synthesis and structural characterization of metal complexes of similar compounds, highlighting their behavior as neutral S-monodentate ligands in complexes with Group 12 metal cations (Bermejo et al., 2001).
Spectral and Modeling Studies
Spectral and modeling studies of these compounds have also been a focus. For instance, Abou-Melha (2021) studied the spectral structure elucidation of N-allyl-2-(2,4-dinitrophenyl)hydrazine-1-carbothioamide, revealing insights into its molecular structure and potential for forming metal complexes (Abou-Melha, 2021).
Biological Evaluation
Various derivatives of these compounds have been evaluated for biological activities. Karaküçük-Iyidoğan et al. (2014) synthesized novel thiosemicarbazones and assessed their antibacterial and antioxidant properties, showing promising results against certain pathogens (Karaküçük-Iyidoğan et al., 2014).
Antiviral Activity
The antiviral properties of these compounds have also been studied. Moskalenko et al. (2021) synthesized derivatives with potential antiviral activity against yellow fever virus, showcasing their role in treating viral diseases (Moskalenko et al., 2021).
Electrochemical Applications
Safari et al. (2019) explored the electrochemical properties of a polymer on the surface of a newly synthesized derivative, highlighting its potential in electrochemical applications (Safari et al., 2019).
Antimicrobial Properties
Investigations into the antimicrobial properties of these compounds have also been conducted. Bhat et al. (2022) synthesized and characterized N-substituted phenyl/cyclohexyl derivatives and evaluated their antibacterial activity, showing effectiveness against certain bacteria (Bhat et al., 2022).
Properties
IUPAC Name |
1-(furan-2-ylmethyl)-3-[(E)-pyridin-3-ylmethylideneamino]thiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4OS/c18-12(14-9-11-4-2-6-17-11)16-15-8-10-3-1-5-13-7-10/h1-8H,9H2,(H2,14,16,18)/b15-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVVFYVDUEKTAKN-OVCLIPMQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C=NNC(=S)NCC2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CN=C1)/C=N/NC(=S)NCC2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
31.1 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID26728873 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.